3,7-Di-O-methylducheside A

概要

説明

3,7-Di-O-methylducheside A is a natural compound extracted from the plant Psittacanthus cucullaris. This compound is known for its ability to stimulate the formation of glycosaminoglycan chains, which are essential components of the extracellular matrix in various tissues . It has a molecular formula of C22H20O12 and a molecular weight of 476.39 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: 3,7-Di-O-methylducheside A can be synthesized through the extraction of ethyl acetate from Psittacanthus cucullaris . The extraction process involves the use of ethyl acetate as a solvent to isolate the compound from the plant material. The purified compound is then subjected to various chromatographic techniques to achieve the desired purity .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the roots of Diplopanax stachyanthus. The process includes the use of solvents and chromatographic techniques to isolate and purify the compound. The final product is obtained as a powder with a purity of 97%.

化学反応の分析

Types of Reactions: 3,7-Di-O-methylducheside A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different glycoside derivatives, while reduction can lead to the formation of simpler alcohols or ethers.

科学的研究の応用

Pharmacokinetic Studies

One of the primary applications of DOMA is in pharmacokinetic studies. Research indicates that combining DOMA with other compounds can significantly alter their pharmacokinetic parameters. For instance, a study involving 2,3,8-trimethylellagic acid (TMEA) demonstrated that co-administration with DOMA resulted in increased area under the plasma concentration-time curve (AUC) and maximum concentration (Cmax) for TMEA, while decreasing its clearance rate (CL/F) in rat models . This suggests that DOMA may enhance the bioavailability and efficacy of certain active compounds.

Medicinal Chemistry

DOMA exhibits notable antioxidant and anti-inflammatory properties. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents. The compound has been studied for its potential in treating conditions such as cancer and cardiovascular diseases due to its ability to modulate oxidative stress and inflammatory pathways .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of DOMA. It has shown effectiveness against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli . This antimicrobial activity positions DOMA as a potential candidate for developing new antibiotics or adjunct therapies in treating bacterial infections .

Case Studies

-

Pharmacokinetics of TMEA :

- Objective : To investigate the effects of DOMA on TMEA pharmacokinetics.

- Methodology : Rats were administered TMEA alone and in combination with DOMA. Plasma samples were analyzed using UHPLC-MS/MS.

- Findings : The combination increased AUC(0 − t) and Cmax significantly compared to TMEA alone, indicating enhanced absorption and retention of TMEA when administered with DOMA .

-

Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of DOMA against common pathogens.

- Methodology : In vitro assays were conducted to test the effectiveness of DOMA against various bacterial strains.

- Findings : DOMA exhibited significant inhibitory effects on bacterial growth, suggesting its potential use in treating infections caused by resistant strains .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacokinetics | Study of DOMA's effects on drug absorption and metabolism | Enhanced AUC and Cmax for TMEA when combined with DOMA |

| Medicinal Chemistry | Potential development of therapeutic agents | Anti-inflammatory and antioxidant properties identified |

| Antimicrobial Activity | Efficacy against pathogenic bacteria | Significant inhibition of growth in multiple bacterial strains |

作用機序

3,7-Di-O-methylducheside A exerts its effects by stimulating the formation of glycosaminoglycan chains . These chains are crucial for maintaining the structural integrity of the extracellular matrix. The compound interacts with specific enzymes and molecular pathways involved in glycosaminoglycan synthesis, enhancing their activity and promoting the production of these essential biomolecules .

類似化合物との比較

3,7,8-Tri-O-methylellagic acid 2-O-xyloside: Another glycoside with similar biological activities.

Ellagic acid derivatives: Compounds with similar structural features and biological functions.

Uniqueness: 3,7-Di-O-methylducheside A is unique due to its specific ability to stimulate glycosaminoglycan synthesis, which is not commonly observed in other similar compounds. Its extraction from Psittacanthus cucullaris and Diplopanax stachyanthus also adds to its distinctiveness .

生物活性

3,7-Di-O-methylducheside A (DOMA) is a bioactive compound derived from the plant Psittacanthus cucullaris. This compound has garnered attention due to its potential therapeutic applications and unique biological activities. This article explores the biological activity of DOMA, including its pharmacokinetics, mechanisms of action, and relevant case studies.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 136133-08-9

- Molecular Weight : Data not specified in the sources.

- Source Plant : Psittacanthus cucullaris

Pharmacokinetics

Recent studies have demonstrated that DOMA influences the pharmacokinetic profiles of various compounds. For instance, a study employing a UHPLC-MS/MS method found that the combination of DOMA with other compounds significantly altered their pharmacokinetic parameters. Specifically, it was observed that the area under the plasma concentration-time curve (AUC) and maximum concentration (Cmax) increased when DOMA was co-administered with 2,3,8-trimethylellagic acid (TMEA), indicating enhanced absorption or reduced clearance of TMEA in vivo .

DOMA exhibits several biological activities through various mechanisms:

- Stimulation of Glycosaminoglycan Synthesis : DOMA has been shown to stimulate the synthesis of glycosaminoglycans (GAGs), which are crucial for maintaining extracellular matrix integrity and cellular signaling .

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress-related conditions .

- Anti-inflammatory Effects : Preliminary studies suggest that DOMA may exert anti-inflammatory effects, although detailed mechanisms remain to be elucidated .

Biological Activity Summary Table

Study on Pharmacokinetics

In a study investigating the pharmacokinetics of TMEA in rats, it was found that combining TMEA with DOMA resulted in significant changes in pharmacokinetic parameters. Specifically, AUC(0−t) and Cmax for TMEA increased approximately twofold when administered together with DOMA, suggesting that DOMA enhances the bioavailability of TMEA under pathological conditions such as thrombocytopenia .

Antioxidant Activity Assessment

Another study assessed the antioxidant potential of DOMA using various in vitro assays. Results indicated that DOMA effectively scavenged free radicals and reduced lipid peroxidation levels in cellular models, highlighting its potential as a therapeutic agent against oxidative damage .

特性

IUPAC Name |

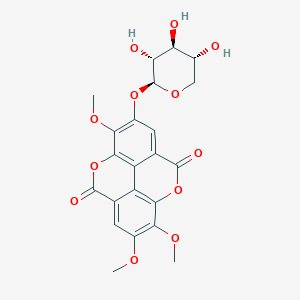

6,7,14-trimethoxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O12/c1-28-10-4-7-12-13-8(21(27)33-18(12)16(10)29-2)5-11(17(30-3)19(13)34-20(7)26)32-22-15(25)14(24)9(23)6-31-22/h4-5,9,14-15,22-25H,6H2,1-3H3/t9-,14+,15-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQRDKINPINYFD-SCBIHCBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)OC5C(C(C(CO5)O)O)O)C(=O)O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)C(=O)O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。